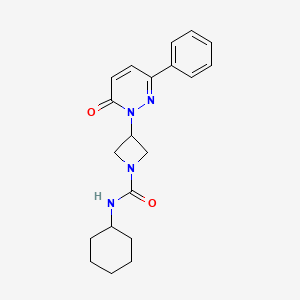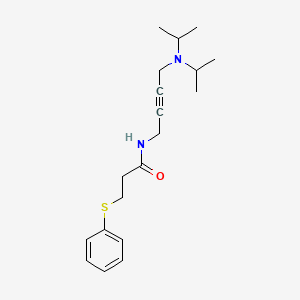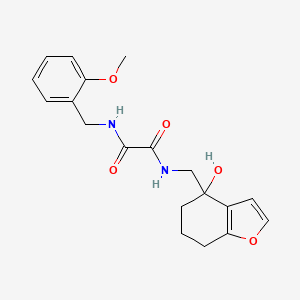
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile, also known as 2-Bromo-4-Dimethylaminobenzonitrile, is a synthetic compound that has been used in research laboratories for a variety of purposes. It has been used in the synthesis of various organic compounds, in the study of the mechanism of action of certain drugs, and in the study of biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of the mechanism of action of certain drugs, as well as in the study of biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile is believed to act by inhibiting the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. This inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. It has also been shown to have antioxidant and neuroprotective effects, as well as to improve cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for laboratory studies. However, it is also important to note that the compound has a relatively short half-life, meaning that it must be used quickly after synthesis.
Orientations Futures
There are a number of potential future directions for 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile. One potential area of research is the development of new synthetic methods for the compound. Additionally, further studies could be conducted to explore the potential therapeutic applications of the compound, such as its potential use in the treatment of cancer or other diseases. Finally, further studies could be conducted to explore the potential of the compound as an antioxidant or neuroprotective agent.
Méthodes De Synthèse
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrilemethylaminobenzonitrile can be synthesized from a variety of starting materials. The most common method involves the reaction of 2-bromoaniline and dimethylaminobenzonitrile in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. This reaction is usually carried out at temperatures of between 80-100°C and requires a reaction time of 1-2 hours.
Propriétés
IUPAC Name |
2-(3-bromoanilino)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)13-6-7-17-14(12(13)9-16)18-11-5-3-4-10(15)8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYBUIXREPQNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-phenyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B2848278.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2848282.png)

![N-(2-methoxyethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2848286.png)
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2848287.png)

![3,4-difluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2848289.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2848290.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2848291.png)
![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2848292.png)

![N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2848299.png)